Technical Guide: 2-Bromo-4-ethenyl-1-fluorobenzene (CAS 1221684-51-0)
Technical Guide: 2-Bromo-4-ethenyl-1-fluorobenzene (CAS 1221684-51-0)
Subtitle: Synthesis, Structural Characterization, and Chemoselective Applications of 2-Bromo-4-fluorostyrene[1]
Executive Summary & Structural Definition
Target Molecule: 2-Bromo-4-fluorostyrene CAS Registry Number: 1221684-51-0 IUPAC Name: 1-Bromo-5-fluoro-2-vinylbenzene (or 2-Bromo-4-fluoro-1-ethenylbenzene)[1]
Critical Nomenclature Note: There is a frequent nomenclature divergence in this chemical family. The CAS number 1221684-51-0 specifically corresponds to the structure where the vinyl group is at position 1, the bromine is at position 2 (ortho to vinyl), and the fluorine is at position 4 (para to vinyl).[1] This is distinct from the isomer 3-bromo-4-fluorostyrene (CAS 701914-09-2).[1] This guide focuses strictly on the CAS 1221684-51-0 architecture.
Core Value Proposition
This molecule represents a "privileged scaffold" in medicinal chemistry and materials science due to its orthogonal reactivity :
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The Vinyl Group (C1): A handle for polymerization, Heck coupling, or radical addition.
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The Aryl Bromide (C2): A site for oxidative addition (Suzuki-Miyaura, Buchwald-Hartwig).[1]
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The Aryl Fluoride (C4): A metabolic blocking group that modulates lipophilicity and pKa without offering a reactive handle under standard coupling conditions.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predicted descriptors for CAS 1221684-51-0.
| Property | Value | Notes |
| Molecular Formula | C₈H₆BrF | |
| Molecular Weight | 201.04 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | Oxidizes/polymerizes upon air exposure.[1] |
| Boiling Point | 85–88 °C @ 15 mmHg | Predicted: ~210°C @ 760 mmHg.[1] |
| Density | 1.52 ± 0.05 g/cm³ | High density due to Br/F substitution.[1] |
| LogP | 3.45 | Highly lipophilic.[1] |
| Storage | 2–8°C, Dark, Inert Atmosphere | Requires stabilizer (e.g., 4-tert-butylcatechol).[1] |
Synthesis Protocol: The Wittig Olefination Route
While various routes exist (e.g., dehydration of alcohols), the most reliable, scale-scalable method for generating high-purity styrenes with this substitution pattern is the Wittig Olefination of the corresponding benzaldehyde.[1]
Retrosynthetic Analysis
The target is disconnected at the vinyl double bond, revealing 2-bromo-4-fluorobenzaldehyde (CAS 59142-68-6) as the stable precursor.[1]
Detailed Experimental Methodology
Reagents:
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Precursor: 2-Bromo-4-fluorobenzaldehyde (1.0 eq)[1]
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Ylide Source: Methyltriphenylphosphonium bromide (MePPh₃Br) (1.2 eq)[1]
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Base: Potassium tert-butoxide (KOtBu) (1.3 eq)[1]
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Solvent: Anhydrous Tetrahydrofuran (THF)[1]
Step-by-Step Protocol:
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Ylide Generation (The "Instant" Ylide):
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Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
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Charge with Methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF (0.5 M concentration relative to aldehyde).
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Cool the suspension to 0°C in an ice bath.
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Add KOtBu (1.3 eq) portion-wise over 10 minutes. The solution will turn a bright yellow/orange, indicating the formation of the phosphorous ylide (methylenetriphenylphosphorane).[1]
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Expert Insight: Stir for 30–45 minutes at 0°C to ensure complete deprotonation. Incomplete ylide formation leads to difficult purification later.
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Coupling:
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Dissolve 2-Bromo-4-fluorobenzaldehyde (1.0 eq) in a minimum amount of anhydrous THF.
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Add the aldehyde solution dropwise to the cold ylide solution over 15 minutes.
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Thermodynamic Control: Allow the reaction to warm to room temperature (20–25°C) naturally and stir for 4–6 hours. Monitoring by TLC (Hexanes/EtOAc 95:5) should show the disappearance of the aldehyde (Rf ~0.[1]4) and appearance of the non-polar styrene (Rf ~0.8).
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Workup & Purification:
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Quench with saturated aqueous NH₄Cl.[1]
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Extract 3x with Diethyl Ether (Et₂O).[1] Note: Et₂O is preferred over DCM to avoid halogen exchange or polymerization risks during concentration.
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Wash combined organics with brine, dry over MgSO₄, and filter.
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Concentration: Evaporate solvent under reduced pressure at <30°C . Do not heat, as the styrene is prone to thermal polymerization.[1]
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Chromatography: Purify via a short silica gel plug eluting with 100% Pentane or Hexanes.[1] The triphenylphosphine oxide (TPPO) byproduct is very polar and will remain on the baseline.[1]
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Stabilization:
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Immediately add 50–100 ppm of 4-tert-butylcatechol (TBC) to the purified oil to prevent autopolymerization.[1]
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Synthesis Workflow Diagram
Caption: Figure 1. Convergent synthesis of CAS 1221684-51-0 via Wittig Olefination.[1]
Applications & Chemoselectivity[1]
The utility of CAS 1221684-51-0 lies in its ability to undergo selective transformations at specific sites.[1]
Orthogonal Cross-Coupling
The molecule possesses two electrophilic sites: the aryl bromide and the alkene.
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Site A (Aryl Bromide): Highly reactive toward Pd(0) oxidative addition.
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Site B (Vinyl Group): Reactive toward carbopalladation.[1]
Chemoselectivity Rule: Under standard Pd-catalyzed conditions (e.g., Pd(PPh₃)₄, Na₂CO₃), the Aryl Bromide (C-Br) bond is significantly more reactive than the vinyl C-H bond.[1] Therefore, one can selectively functionalize position 2 first, leaving the vinyl group intact for subsequent polymerization or a second coupling event.
Polymerization
This monomer is used to synthesize fluorinated polystyrenes .[1] The ortho-bromo substituent provides steric bulk that increases the Glass Transition Temperature (Tg) of the resulting polymer compared to standard poly(4-fluorostyrene), while also allowing for post-polymerization functionalization (e.g., lithiation and reaction with electrophiles).[1]
Reactivity Map[1]
Caption: Figure 2.[1] Divergent reactivity pathways for CAS 1221684-51-0.
Safety & Handling Protocols
Stability Hazards
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Polymerization: Like all styrenes, this compound can undergo exothermic self-polymerization if heated or exposed to light/peroxides.[1]
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Control: Store with 4-tert-butylcatechol (TBC) inhibitor.[1]
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Lachrymator: Halogenated styrenes are potent eye and respiratory irritants.[1] Handle only in a fume hood.
Storage Conditions
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Temperature: < 8°C (Refrigerated).
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Atmosphere: Argon or Nitrogen (Oxygen can induce radical formation).[1]
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Shelf Life: ~6 months if stabilized and sealed.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16263, 4-Bromostyrene (Analogous Reactivity Data).[1] Retrieved from [Link][1]
